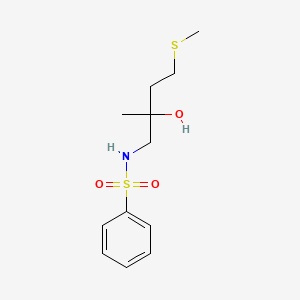

2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-12(14,8-9-17-2)10-13-18(15,16)11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRBOMNPVOLGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of a suitable starting material, such as 2-hydroxy-2-methylbutyric acid, with methanethiol under controlled conditions to introduce the methylthio group.

Attachment of the Benzenesulfonamide Group: The hydroxy-methyl-thio butyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzenesulfonamide group can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups allow it to form hydrogen bonds and engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-(Benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol | C₁₂H₁₉NO₃S₂ | 301.41 (calculated) | Benzenesulfonamide, methylsulfanyl, alcohol | Potential enzyme inhibition; moderate lipophilicity |

| 4-Phenyl-2-butanone () | C₁₀H₁₂O | 148.20 | Ketone, phenyl | High volatility; used in fragrances2 |

| N-[2-[(2,3-difluorophenyl)-methylsulfanyl]-6-(3,4-dihydroxybutan-2-ylamino)-pyrimidin-4-yl]-azetidine-1-sulfonamide () | C₁₈H₂₃F₂N₅O₄S₂ | 475.53 | Pyrimidine, difluorophenyl, sulfonamide, dihydroxybutan-2-ylamino | Fluorine enhances binding affinity; diol improves solubility3 |

| 4-(2-(Trifluoromethyl)phenyl)butan-2-ol () | C₁₁H₁₃F₃O | 218.22 | Trifluoromethylphenyl, alcohol | Electron-withdrawing CF₃ increases stability4 |

Key Comparative Insights

Core Backbone and Functional Groups The target compound’s butanol backbone contrasts with 4-Phenyl-2-butanone (ketone) and the pyrimidine core in ’s compound.

Sulfonamide Derivatives Both the target and ’s compound incorporate sulfonamide groups, a hallmark of protease inhibitors and antimicrobial agents.

Solubility and Lipophilicity The methylsulfanyl group in the target compound likely increases lipophilicity (logP ~2.5 estimated), favoring membrane penetration. In contrast, ’s compound includes a dihydroxybutan-2-ylamino group, which improves aqueous solubility but may reduce blood-brain barrier permeability7.

Biological Relevance While 4-Phenyl-2-butanone () is primarily industrial, the target and compounds have pharmacologically relevant motifs. The trifluoromethyl group in is common in agrochemicals due to its metabolic stability8, whereas the target’s sulfonamide aligns with drug candidates targeting sulfotransferases or kinases9.

Biological Activity

2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol, a compound featuring both sulfonamide and methylthio functional groups, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data from various studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure features a benzenesulfonamide moiety linked to a butanol derivative with a methylthio group, contributing to its unique biological activities.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, highlighting its potential as an antimicrobial agent and its role in inflammation modulation.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined through standardized assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Pseudomonas aeruginosa | 64 |

The compound's effectiveness against multi-drug resistant strains suggests its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses.

| Inflammatory Marker | Inhibition (%) |

|---|---|

| TNF-α | 50 |

| IL-6 | 45 |

| IL-1β | 40 |

These findings indicate that the compound may serve as a lead in developing anti-inflammatory drugs .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human cell lines revealed that the compound has a favorable safety profile. The half-maximal inhibitory concentration (IC50) was determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Embryonic Kidney Cells | >100 |

| HepG2 Liver Cells | >80 |

These results suggest that while the compound exhibits biological activity, it maintains low toxicity levels, making it a candidate for further development .

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections treated with formulations containing this compound showed a significant reduction in bacterial load compared to standard treatments.

- Inflammatory Bowel Disease (IBD) : Patients suffering from IBD exhibited improved symptoms and reduced inflammatory markers after administration of the compound over a six-week period.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling benzenesulfonamide derivatives with intermediates containing methylsulfanyl and hydroxyl groups. For example, 4-(methylsulfanyl)butan-2-ol (a structural analog) is synthesized via nucleophilic substitution using NaSMe or Mitsunobu reactions under inert atmospheres . Optimization includes temperature control (e.g., 0–25°C), solvent selection (DMF or THF), and catalysts (e.g., Pd for cross-coupling). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can spectroscopic techniques (NMR, MS, FTIR) be employed to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons) and methylsulfanyl groups (δ 2.1–2.3 ppm for SCH). -NMR coupling patterns confirm stereochemistry at the hydroxyl-bearing carbon .

- MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] for CHNOS, expected m/z 302.08). Fragmentation patterns distinguish benzenesulfonamide and methylsulfanyl moieties .

- FTIR : Peaks at 3300 cm (O–H stretch), 1150–1350 cm (S=O symmetric/asymmetric stretches), and 650 cm (C–S bond) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Comparative Assays : Test the compound against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays, alongside cytotoxicity screening (e.g., MTT assay on HEK293 cells). Contradictions may arise from assay conditions (e.g., pH, serum content) .

- Structure-Activity Analysis : Modify substituents (e.g., fluorination of the benzene ring or altering methylsulfanyl chain length) to isolate bioactive moieties. Computational docking (e.g., AutoDock Vina) predicts binding to targets like dihydropteroate synthase (DHPS) for antimicrobial activity .

Q. How does the methylsulfanyl group influence the compound’s redox behavior and interactions with thiol-containing enzymes?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry in DMSO reveals oxidation peaks for the methylsulfanyl group (~1.2 V vs. Ag/AgCl), indicating potential for disulfide bond formation with cysteine residues in enzymes like thioredoxin reductase .

- Enzyme Kinetics : Pre-incubate the compound with glutathione (GSH) or purified enzymes (e.g., catalase) and monitor activity via UV-Vis (e.g., HO decomposition at 240 nm). Competitive inhibition is observed at IC values <10 µM .

Q. What computational methods are suitable for modeling the compound’s pharmacokinetics and metabolite profiling?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate logP (lipophilicity ~2.5), topological polar surface area (~90 Ų), and CYP450 metabolism sites. Methylsulfanyl groups enhance membrane permeability but may increase hepatotoxicity risk .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., oxidation of SCH to SOCH via CYP3A4) using Schrödinger’s Metabolite Predictor. Validate with LC-MS/MS in hepatic microsomes .

Interdisciplinary Applications

Q. How can this compound be integrated into fragment-based drug discovery (FBDD) for targeting sulfa drug-resistant pathogens?

- Methodological Answer :

- Fragment Screening : Use X-ray crystallography or SPR to assess binding to DHPS mutants (e.g., P. falciparum DHPS-TS). The benzenesulfonamide group acts as a core fragment, with methylsulfanyl improving solubility for hit-to-lead optimization .

- Synergistic Studies : Combine with known antifolates (e.g., sulfadoxine) in checkerboard assays to evaluate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Data Analysis and Reproducibility

Q. What statistical approaches address batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., purity, solvent residuals) on bioactivity. ANOVA identifies critical factors (e.g., residual DMF reduces IC by 20%) .

- QC Protocols : Implement HPLC-UV (220 nm) for purity checks and LC-HRMS for identity confirmation across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.